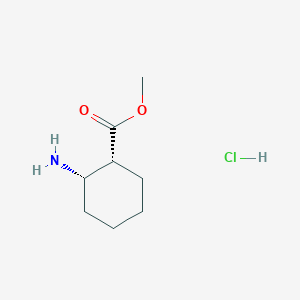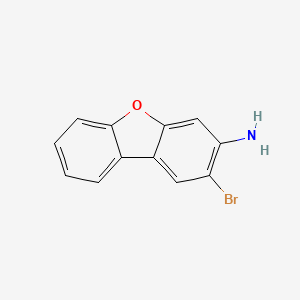
(4S)-4-Benzyl-L-proline hcl
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Role in Protein Folding and Structure
(4S)-4-Benzyl-L-proline HCl, as a synthetic proline analogue, plays a crucial role in the folding and structure of proteins. Its unique properties make it valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
2. Applications in Industrial Use
This compound has significant industrial applications. For example, microorganisms overproducing L-proline can be obtained by isolating mutants resistant to L-proline analogues like this compound (Bach & Takagi, 2013).
3. Tuning Properties of Peptides
This compound is a promising candidate for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides (Bach & Takagi, 2013).
4. Use in Organic Synthesis of Pharmaceuticals
This compound serves as a useful chiral building block in the organic synthesis of pharmaceuticals. It is utilized in the development of various medicinal compounds, demonstrating its versatility in the pharmaceutical industry (Krapcho et al., 1988).
5. Potential Antitumor Activity
Some analogues of L-proline, including this compound, have been tested for their antitumor activity both in tissue culture and in vivo, highlighting their potential use in cancer research and treatment (Bach & Takagi, 2013).
6. Enzymatic Studies and Kinetic Analysis
It is also used in studies involving enzymatic reactions and kinetic analysis, providing insights into the behavior of certain enzymes and their interactions with various substrates (Valero et al., 2003).
7. Role in Neuropathic Pain Treatment
Substituted (2S,4S)-benzylproline α(2)δ ligands designed from this compound have shown potential for development as oral agents for the treatment of neuropathic pain, indicating its application in pain management (Rawson et al., 2011).
8. Implications in Protein Degradation
Hydroxylation and fluorination of proline, including analogues like this compound, can affect molecular recognition and have implications in protein degradation, which is crucial in various biological and medicinal contexts (Testa et al., 2018).
Propriétés
IUPAC Name |
(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGPOYNAWMDDN-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


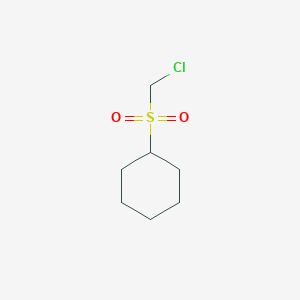
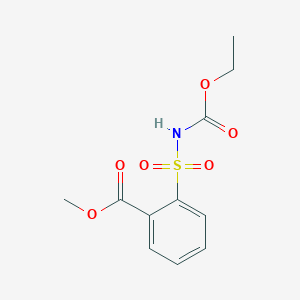

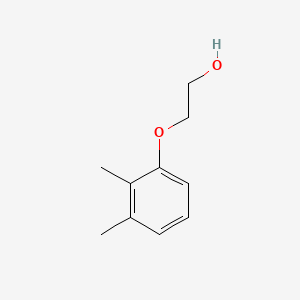
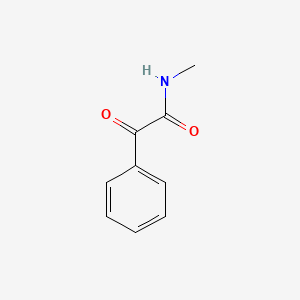
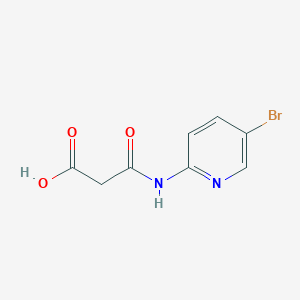
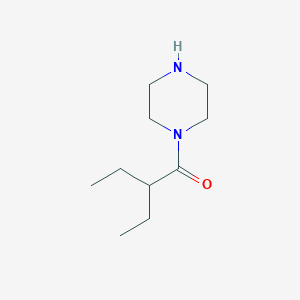
![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)

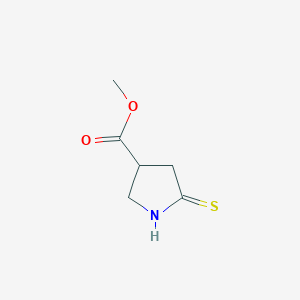
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)
